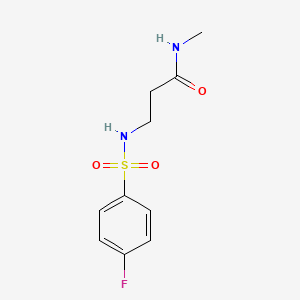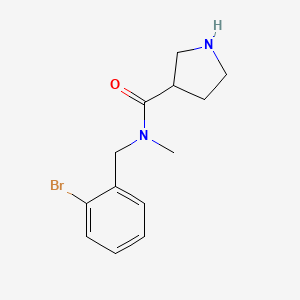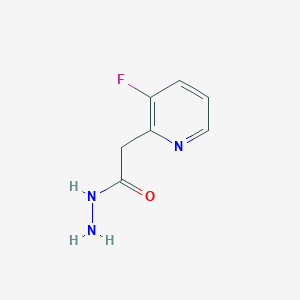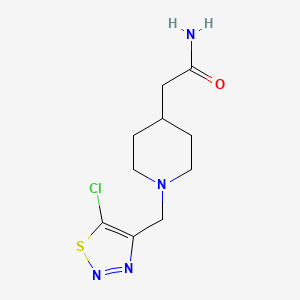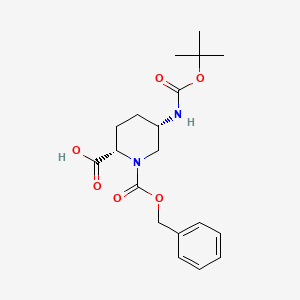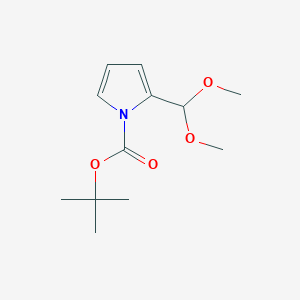![molecular formula C12H13NO B14908454 [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 4-methylphenyl group and a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methylphenyl-substituted pyrrole precursor with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired reaction conditions and yield optimization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. The use of catalysts and solvents that are both effective and environmentally friendly is a key consideration in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrazoles: Similar heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.
Imidazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Indoles: Compounds with a fused ring structure consisting of a benzene ring fused to a pyrrole ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a methanol group and a 4-methylphenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-8,14H,9H2,1H3 |
InChI-Schlüssel |
DLEOMXXGHJMRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


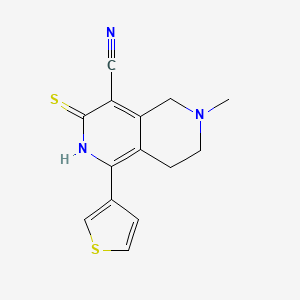

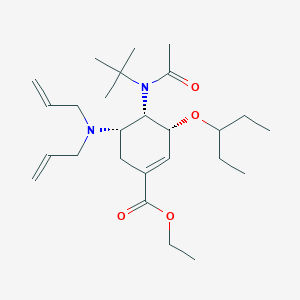
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
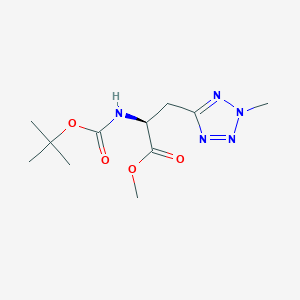
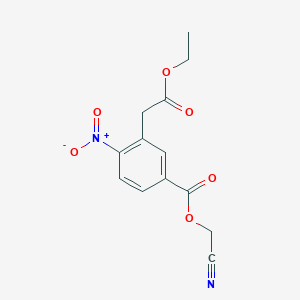
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
